

Spectroscopic and Chromatographic Analysis of 3-O-Feruloylquinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-O-Feruloylquinic acid

Cat. No.: B104419

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and chromatographic data for **3-O-Feruloylquinic acid**, a prevalent phenolic compound in various plant species. This document details its nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics, outlines the experimental protocols for its analysis, and illustrates a typical analytical workflow.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **3-O-Feruloylquinic acid**, facilitating its identification and characterization.

¹H and ¹³C NMR Spectroscopic Data

The ¹H and ¹³C NMR data were acquired in Methanol-d₄. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data of **3-O-Feruloylquinic Acid** (Methanol-d₄)

Position	δ (ppm)	Multiplicity	J (Hz)
Quinic Acid Moiety			
H-2ax	2.20	dd	14.0, 9.5
H-2eq	2.09	m	
H-3	5.35	m	
H-4	4.18	dd	7.0, 3.5
H-5	3.88	m	
H-6ax	2.33	dd	13.5, 9.5
H-6eq	2.15	m	
Feruloyl Moiety			
H-2'	7.19	d	2.0
H-5'	6.81	d	8.0
H-6'	7.08	dd	8.0, 2.0
H-7'	7.62	d	16.0
H-8'	6.38	d	16.0
OMe	3.89	s	

Table 2: ^{13}C NMR Spectroscopic Data of **3-O-Feruloylquinic Acid** (Methanol-d₄)[1]

Position	δ (ppm)
Quinic Acid Moiety	
C-1	76.8
C-2	38.6
C-3	72.5
C-4	71.9
C-5	74.2
C-6	36.4
C-7 (COOH)	177.5
Feruloyl Moiety	
C-1'	127.8
C-2'	111.4
C-3'	149.2
C-4'	150.8
C-5'	116.5
C-6'	124.2
C-7' (C=O)	168.6
C-8'	115.3
C-9'	147.1
OMe	56.4

Mass Spectrometry Data

Mass spectrometry data is crucial for confirming the molecular weight and fragmentation pattern of **3-O-Feruloylquinic acid**.

Table 3: LC-MS/MS Fragmentation Data of **3-O-Feruloylquinic Acid**

Precursor Ion [M-H] ⁻ (m/z)	Product Ions (m/z)
367	193, 191, 179, 173, 135, 134

Experimental Protocols

Detailed methodologies are essential for the reproducible analysis of **3-O-Feruloylquinic acid**.

NMR Spectroscopy

Sample Preparation: A sample of **3-O-Feruloylquinic acid** is dissolved in Methanol-d₄ (CD₃OD) to a concentration of approximately 5-10 mg/mL in a 5 mm NMR tube.

Instrumentation:

- Spectrometer: Bruker Avance III HD 500 MHz (or equivalent)
- Probe: 5 mm BBFO probe
- Temperature: 298 K

Acquisition Parameters:

- ¹H NMR:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Relaxation Delay (d1): 2.0 s
 - Acquisition Time: 3.28 s
 - Spectral Width: 20.5 ppm
- ¹³C NMR:
 - Pulse Program: zgpg30

- Number of Scans: 1024
- Relaxation Delay (d1): 2.0 s
- Acquisition Time: 1.09 s
- Spectral Width: 240 ppm

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak (Methanol-d₄: δH 3.31 ppm, δC 49.0 ppm).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Sample Preparation: Plant extracts or purified samples are dissolved in a suitable solvent (e.g., methanol/water, 50/50, v/v) and filtered through a 0.22 μm syringe filter prior to injection.

Instrumentation:

- LC System: Agilent 1290 Infinity II UPLC system (or equivalent)
- Mass Spectrometer: AB Sciex QTRAP 6500+ system with an electrospray ionization (ESI) source (or equivalent)
- Column: Phenomenex Kinetex C18 (2.1 x 100 mm, 2.6 μm)

Chromatographic Conditions:

- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: 0.1% Formic acid in Acetonitrile
- Gradient Program:
 - 0-2 min: 5% B
 - 2-10 min: 5-95% B

- 10-12 min: 95% B
- 12.1-15 min: 5% B
- Flow Rate: 0.4 mL/min
- Column Temperature: 40 °C
- Injection Volume: 5 µL

Mass Spectrometry Conditions:

- Ionization Mode: Negative Electrospray Ionization (ESI-)
- Ion Spray Voltage: -4500 V
- Curtain Gas: 35 psi
- Ion Source Gas 1: 55 psi
- Ion Source Gas 2: 55 psi
- Source Temperature: 550 °C
- Declustering Potential (DP): -80 V
- Collision Energy (CE): -25 V for the transition m/z 367 -> 193

Visualized Experimental Workflow and Biological Context

The following diagrams illustrate a typical workflow for the analysis of **3-O-Feruloylquinic acid** and its known biological activity.

Fig. 1: Experimental workflow for the isolation and identification of **3-O-Feruloylquinic acid**.

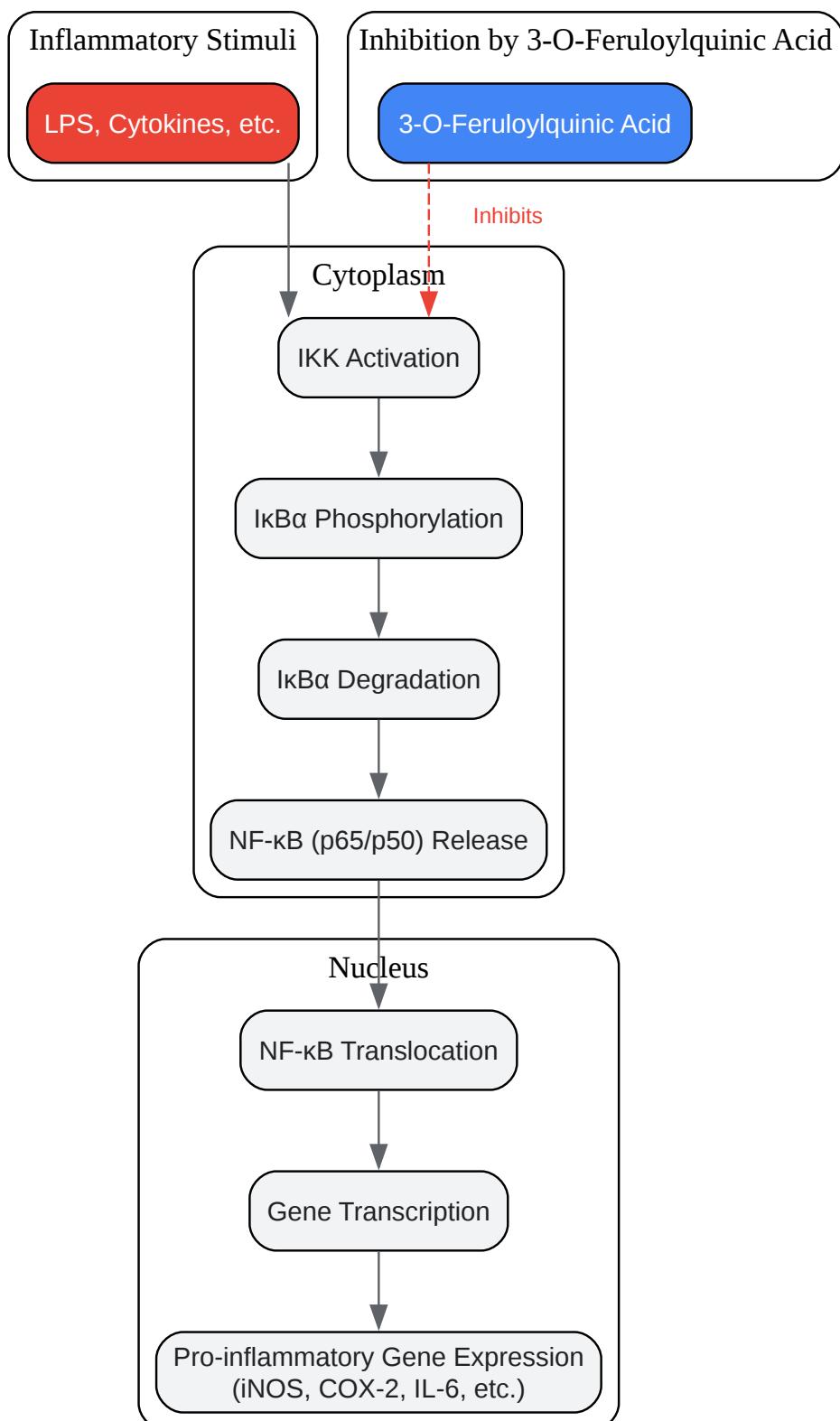

[Click to download full resolution via product page](#)

Fig. 2: Inhibition of the NF-κB signaling pathway by **3-O-Feruloylquinic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [Spectroscopic and Chromatographic Analysis of 3-O-Feruloylquinic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b104419#spectroscopic-data-of-3-o-feruloylquinic-acid-nmr-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com